3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid
Description
Properties
CAS No. |
155567-87-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
InChI Key |
HUOJYSVQAFOIHI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection via Carbodiimide-Mediated Coupling
A widely adopted method involves reacting 3-(methylaminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a carbodiimide coupling agent. For instance, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates the formation of the Boc-protected intermediate. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with catalytic 4-dimethylaminopyridine (DMAP) enhancing efficiency.
Critical Parameters :
-
Solvent polarity : Polar aprotic solvents (e.g., DCM) improve Boc₂O solubility.
-
Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
-
Reaction time : 12–24 hours under nitrogen atmosphere to prevent moisture ingress.
Alternative Protection Strategies
In industrial settings, phase-transfer catalysis (PTC) has been explored to accelerate Boc protection. A patent describes using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloroethane), achieving 85–90% conversion within 4 hours. This method reduces reliance on moisture-sensitive reagents and simplifies workup.
Coupling to the Benzoic Acid Scaffold
Post-protection, the Boc-methyl-amino group is conjugated to the benzoic acid core. Two predominant approaches dominate literature: direct alkylation and Mitsunobu reactions .
Direct Alkylation
Alkylation of 3-aminomethylbenzoic acid with methyl iodide or dimethyl sulfate, followed by Boc protection, is a straightforward route. However, over-alkylation and esterification of the carboxylic acid are common side reactions. To mitigate this, controlled stoichiometry (1.1–1.3 equivalents of methylating agent) and low temperatures (−10°C to 0°C) are critical.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple alcohols to amines. While less common for this compound, it offers regioselectivity advantages in complex derivatives.
Purification and Characterization
Crude products often contain unreacted starting materials, Boc-deprotected byproducts, and solvent residues.
Chromatographic Techniques
-
Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc) resolves Boc-protected products from polar impurities.
-
Preparative HPLC : C18 columns (5–10 µm) with acetonitrile/water (0.1% TFA) gradients achieve >98% purity for pharmaceutical applications.
Spectroscopic Confirmation
-
¹H NMR : Key signals include the tert-butyl singlet at δ 1.4 ppm and the aromatic protons of the benzoic acid moiety (δ 7.4–8.1 ppm).
-
FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and Boc carbonyl C=O (~1680 cm⁻¹).
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency, safety, and minimal waste.
Continuous Flow Reactors
Patents disclose continuous flow systems for Boc protection, enabling rapid mixing and heat dissipation. A representative setup uses:
Green Chemistry Initiatives
Solvent recovery systems and catalytic hydrogenation for byproduct reduction are increasingly adopted. For example, recycling DCM via distillation reduces environmental impact.
Optimization Strategies
Reaction Kinetics
Studies using stopped-flow UV-Vis spectroscopy reveal that Boc protection follows second-order kinetics, with activation energy (Eₐ) of 45–50 kJ/mol.
Computational Modeling
Density Functional Theory (DFT) simulations identify transition states for Boc group migration, guiding solvent and catalyst selection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Carbodiimide Coupling | 78–85 | 95–98 | Lab-scale |
| Phase-Transfer Catalysis | 85–90 | 90–93 | Pilot-scale |
| Continuous Flow | 92–95 | 97–99 | Industrial |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using reagents like alkyl halides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like O-(N-succinimidyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TSTU) and N,N-diisopropylethylamine (DIPEA).
Common Reagents and Conditions
Substitution: Alkyl halides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: TSTU and DIPEA in anhydrous dimethylformamide (DMF).
Major Products
Substitution: Various substituted benzoic acid derivatives.
Deprotection: 3-aminomethylbenzoic acid.
Coupling: Peptide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.3 g/mol
- CAS Number : 155567-87-6
The compound features a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group, enhancing its stability and reactivity during synthetic processes.
Organic Synthesis
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various pharmaceuticals and fine chemicals due to its ability to form stable peptide bonds. The Boc group provides protection to the amino group during reactions, allowing for selective deprotection when necessary.
Peptide Chemistry
The compound plays a crucial role in peptide synthesis. It facilitates the formation of peptide bonds, which are essential for developing peptide-based therapeutics. These therapeutics are known for their specificity and reduced side effects compared to traditional small molecule drugs. The stability provided by the Boc group is particularly advantageous in multi-step synthesis processes.
Pharmaceutical Development
In medicinal chemistry, this compound is instrumental in the synthesis of biologically active molecules. Its application extends to drug development, where it acts as an intermediate in creating therapeutic agents targeting specific diseases. The ability to modify the amino group post-deprotection allows for diverse functionalization and optimization of drug candidates.
Biological Studies
Initial investigations into the biological activity of this compound suggest potential interactions with various biological targets, including enzymes and receptors. Research has indicated that compounds with similar structures exhibit significant binding affinities and inhibition profiles against crucial biological pathways, which could lead to therapeutic applications.
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of this compound in synthesizing a series of peptide analogs aimed at enhancing bioactivity against specific targets. The researchers reported high yields and purity levels, indicating the compound's effectiveness as a reagent in peptide chemistry.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of derivatives synthesized from this compound revealed promising results against Gram-positive bacteria. The synthesized compounds exhibited growth inhibition zones comparable to established antibiotics, suggesting that modifications of the original structure can yield potent antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and interacting with enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Analysis
Positional Isomerism: The target compound’s 3-position substitution contrasts with analogs like 4-(1-(Boc-amino)ethyl)benzoic acid (para-substituted) . Meta substitution may enhance steric accessibility for enzyme binding compared to para isomers. The methyl ester in 180863-55-2 increases lipophilicity (logP ~1.5–2.0) but reduces aqueous solubility, limiting its utility in biological assays requiring carboxylate functionality .
Additional methyl groups (e.g., 231958-04-6) may sterically hinder interactions but improve metabolic stability .
Functional Group Impact :
- The absence of the Boc-protected amine in 15360-02-8 simplifies synthesis but eliminates its utility as a peptide intermediate .
Biological Activity
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid, also known by its IUPAC name 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, is a compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzoic acid moiety with a tert-butoxycarbonyl-protected amino group, suggests potential biological activities that merit further exploration.
- Molecular Formula : CHNO
- Molecular Weight : 265.3 g/mol
The presence of the amino group in its structure indicates possible interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications.
1. Peptide Synthesis
The compound's ability to form stable peptide bonds positions it as a valuable reagent in peptide synthesis. This characteristic is crucial for developing peptide-based therapeutics, which have gained attention for their specificity and reduced side effects compared to traditional small molecule drugs.
2. Interaction Studies
Initial investigations into the interactions of this compound with proteins and enzymes are necessary to elucidate its potential biological effects. Research into binding affinities and inhibition profiles against relevant biological targets could reveal insights into its mechanism of action and therapeutic potential. For example, compounds with similar structures often exhibit significant interactions with proteostasis network modules, which are critical for cellular health .
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other benzoic acid derivatives that have been studied more extensively:
Case Study 1: Proteostasis Network Modulation
Research has shown that certain benzoic acid derivatives can enhance the activity of proteolytic systems within cells. In a study examining various benzoic acids, compounds similar to this compound were found to activate cathepsins B and L significantly, which play roles in protein degradation pathways crucial for cellular homeostasis .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related benzoic acid derivatives demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Enterococcus faecium. This suggests that structural modifications in benzoic acids could lead to enhanced antimicrobial activity, indicating a possible avenue for exploring the biological effects of this compound .
Q & A
Q. What are the established synthetic routes for 3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid?
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amines with benzoic acid derivatives. For example:
- Stepwise Protection : The methyl-amino group is first protected using Boc anhydride under basic conditions (e.g., DMAP or NaHCO₃) to prevent unwanted side reactions.
- Carbodiimide-Mediated Coupling : The Boc-protected amine is conjugated to the benzoic acid scaffold using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP catalysis .
- Purification : Crude products are purified via column chromatography or recrystallization, with purity confirmed by HPLC or NMR.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the Boc-protected amine linkage and benzoic acid backbone. Key signals include the tert-butyl group (δ ~1.4 ppm) and the carboxylic acid proton (broad peak at δ ~12-13 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the Boc group and benzoic acid moiety, critical for understanding steric effects in reactivity .
- FT-IR : Validates carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .
Q. How can researchers determine optimal storage conditions to ensure compound stability?
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For Boc-protected compounds, storage below 4°C in inert atmospheres (argon/nitrogen) is recommended to prevent hydrolysis .
- Moisture Sensitivity : Karl Fischer titration monitors water content; desiccants like silica gel are essential for long-term storage .
Advanced Research Questions
Q. How does the Boc-protected amine influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the carbonyl carbon, favoring selective reactions at the benzoic acid’s carboxylic group.
- Kinetic Studies : Time-resolved NMR or stopped-flow spectroscopy can quantify reaction rates with/without Boc protection .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize steric hindrance effects .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic modifications (e.g., Boc removal, methyl group substitution) to isolate bioactive motifs .
- Meta-Analysis : Use tools like RevMan or PRISMA guidelines to statistically reconcile disparate datasets .
Q. How can computational methods predict this compound’s behavior in supramolecular assemblies?
- Molecular Dynamics (MD) Simulations : Simulate interactions with host molecules (e.g., cyclodextrins) to predict encapsulation efficiency .
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities for enzyme targets (e.g., proteases), guiding rational drug design .
Methodological Considerations
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during Boc protection to control stereochemistry .
Q. How do solvatochromic effects impact UV-Vis spectral interpretation for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
